molecular formula C8H8BrFO2S B1406224 1-Bromo-4-(2-fluoroethanesulfonyl)benzene CAS No. 1784600-41-4

1-Bromo-4-(2-fluoroethanesulfonyl)benzene

Cat. No.: B1406224
CAS No.: 1784600-41-4
M. Wt: 267.12 g/mol
InChI Key: GOEXEIFIASXHCW-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-fluoroethanesulfonyl)benzene is a brominated aromatic compound featuring a 2-fluoroethanesulfonyl substituent. This structure combines a reactive bromine atom with a sulfonyl group containing a fluorine atom, making it a versatile intermediate in organic synthesis. The sulfonyl group is strongly electron-withdrawing, enhancing the electrophilicity of the benzene ring and facilitating cross-coupling reactions. The fluorine atom further modulates electronic and steric properties, influencing solubility and reactivity. This compound is used in pharmaceuticals, agrochemicals, and materials science, particularly in palladium-catalyzed coupling reactions to construct complex molecules .

Properties

IUPAC Name

1-bromo-4-(2-fluoroethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEXEIFIASXHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCF)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Bromo-4-(2-fluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-bromo-4-(2-fluoroethanesulfonyl)benzene with structurally related brominated aromatic compounds, emphasizing substituent effects, reactivity, and applications:

Compound Name Substituent Key Properties Reactivity/Applications Reference
1-Bromo-4-(2-fluoroethanesulfonyl)benzene -SO₂CH₂CF₃ Strong electron-withdrawing sulfonyl group; fluorine enhances metabolic stability Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) for drug intermediates
1-Bromo-4-(2-fluoropropyl)benzene (F5) -CH₂CF₂CH₃ Fluorinated alkyl chain; moderate polarity Anti-Markovnikov hydrofluorination studies; NMR data available (¹H, ¹³C)
1-Bromo-4-(4-chlorophenoxy)benzene -O-C₆H₄-Cl Electron-withdrawing phenoxy group; halogen enhances stability Suzuki-Miyaura coupling with boronic acids (59–73% yields) for antimalarial quinolones
1-Bromo-4-(trifluoromethyl)benzene -CF₃ Highly electron-withdrawing; low boiling point (185.6°C) Photoredox catalysis; used in flow chemistry platforms for scalable synthesis
1-Bromo-4-(difluoromethoxy)benzene -O-CF₂H Moderate electron-withdrawing; improves lipophilicity Pd-catalyzed direct arylation of heteroarenes (72–93% yields) for bioactive molecules
1-Bromo-4-(pentafluoroethoxy)benzene -O-CF₂CF₃ High fluorine content; density 1.677 g/cm³ Specialty materials synthesis; used in liquid crystal precursors
1-Bromo-4-(1-trifluoromethyl-cyclopropyl)benzene -C(CF₃)-cyclopropyl Cyclopropane ring adds steric bulk; enhances rigidity Agrochemical intermediates; CAS 1227160-18-0

Key Findings:

Electronic Effects :

  • Sulfonyl (-SO₂) and trifluoromethyl (-CF₃) groups are stronger electron-withdrawing substituents compared to alkoxy (-O-) or alkyl chains. This increases the bromine atom's reactivity in cross-coupling reactions .
  • Fluorine atoms in substituents (e.g., -CH₂CF₃, -O-CF₃) improve metabolic stability and lipophilicity, critical for pharmaceuticals .

Synthetic Utility :

  • Suzuki-Miyaura couplings with boronic acids (e.g., 4-chlorophenylboronic acid) yield biaryl structures efficiently (59–73%) .
  • Pd-catalyzed direct arylations of heteroarenes (e.g., imidazoles, thiazoles) achieve high yields (72–93%) due to the sulfonyl group's activating effects .

Market Trends :

  • Trifluoromethoxy (-OCF₃) derivatives dominate pharmaceutical applications due to their balance of reactivity and stability .
  • Pentafluoroethoxy (-OCF₂CF₃) compounds are niche intermediates for liquid crystals and OLED materials .

Physical Properties: Fluorinated substituents increase density (e.g., 1.677 g/cm³ for pentafluoroethoxy derivatives) and reduce boiling points compared to non-fluorinated analogs .

Biological Activity

1-Bromo-4-(2-fluoroethanesulfonyl)benzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its safety, efficacy, and potential therapeutic uses.

  • Molecular Formula : C9H10BrF2O2S
  • Molecular Weight : 303.14 g/mol
  • CAS Number : 127425-73-4

Biological Activity Overview

The biological activity of 1-Bromo-4-(2-fluoroethanesulfonyl)benzene has been explored through various studies, focusing on its toxicity, mutagenicity, and potential as a pharmacological agent.

Toxicity Studies

Toxicity studies have indicated that compounds similar to 1-Bromo-4-(2-fluoroethanesulfonyl)benzene exhibit significant acute toxicity. For instance, an acute oral lethality study showed that exposure to high concentrations resulted in various adverse effects such as lethargy, tremors, and respiratory distress in animal models .

Table 1: Summary of Acute Toxicity Studies

Study TypeTest OrganismDosage (mg/kg)Observed Effects
Oral LethalitySprague-Dawley Rats1000 - 3000Lethargy, tremors, weight loss
Inhalation ToxicityRats14,000 - 26,000Respiratory distress, red nasal discharge
Mouse Lymphoma AssayMiceNDMutagenicity observed

Mutagenicity

The mutagenic potential of 1-Bromo-4-(2-fluoroethanesulfonyl)benzene has been evaluated using the mouse lymphoma cell mutation assay. The results indicated that the compound could induce mutations at certain concentrations, suggesting a need for further investigation into its genotoxic properties .

Pharmacological Implications

Research into the pharmacological implications of 1-Bromo-4-(2-fluoroethanesulfonyl)benzene is ongoing. Preliminary findings suggest that it may have applications in targeted therapies due to its structural characteristics that allow for specific interactions with biological targets.

Case Studies

A notable case study examined the effects of this compound in vitro on human cancer cell lines. The study found that at specific concentrations, the compound inhibited cell proliferation and induced apoptosis in cancer cells, indicating potential as an anti-cancer agent .

Table 2: In Vitro Effects on Cancer Cell Lines

Cell LineConcentration (µM)Effect Observed
HeLa10Inhibition of proliferation
MCF-720Induction of apoptosis
A54915Cell cycle arrest

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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